molecular formula C21H23N5O4 B2970053 2-(2-Methoxyphenoxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1219904-08-1

2-(2-Methoxyphenoxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2970053
CAS No.: 1219904-08-1
M. Wt: 409.446
InChI Key: FAXMAUCLXKJTAL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core linked to a pyridinyl-oxadiazole moiety and a 2-methoxyphenoxy-substituted ethanone group. The 1,2,4-oxadiazole ring serves as a bioisostere, enhancing metabolic stability and binding affinity in medicinal chemistry applications . Piperazine derivatives are widely explored for their pharmacological versatility, including CNS and antimicrobial activities .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-15-23-21(24-30-15)16-7-8-19(22-13-16)25-9-11-26(12-10-25)20(27)14-29-18-6-4-3-5-17(18)28-2/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXMAUCLXKJTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone, often referred to as a novel synthetic derivative, has garnered attention for its potential biological activities. This article compiles and analyzes diverse research findings regarding its biological efficacy, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure consists of multiple functional groups that contribute to its biological activity, including a methoxyphenoxy group and an oxadiazole moiety.

Biological Activity Overview

Research on similar compounds suggests that derivatives containing oxadiazole and piperazine structures exhibit significant biological activities. The following sections detail specific findings related to the compound .

Antimicrobial Activity

Studies have indicated that compounds with oxadiazole rings possess notable antimicrobial properties. For example:

  • Antibacterial Effects : A study comparing various 1,3,4-oxadiazoles revealed that some derivatives demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains .
  • Case Study : In one experiment, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth .
CompoundBacterial StrainInhibition Zone (mm)
Compound AMRSA18
Compound BE. coli15
Target CompoundMRSA20

Cytotoxicity Studies

Cytotoxicity assessments are critical for understanding the safety profile of new compounds. The target compound was evaluated for its effects on normal cell lines:

  • Cell Viability : In vitro studies using L929 mouse fibroblast cells indicated that the compound did not exhibit significant cytotoxicity at lower concentrations (up to 100 µM), with some concentrations even increasing cell viability .
Dose (µM)Cell Viability (%)
6120
12125
25117
5093
10088

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes . This inhibition may contribute to both antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Key Observations:

The carbazole substituent in drastically elevates LogP (~5.8), likely due to its aromatic bulk, which may hinder aqueous solubility.

Bioisosteric Replacements :

  • The 1,2,4-oxadiazole in the target compound may offer superior metabolic stability compared to triazole or thiophene groups in analogs .

Synthetic Flexibility: Piperazine-ethanone derivatives are commonly synthesized via coupling reactions (e.g., HOBt/TBTU in DMF or sulfonyl chloride in ethylene dichloride ). The target compound’s synthesis likely follows analogous steps, with pyridinyl-oxadiazole introduced via nucleophilic substitution.

Research Findings and Pharmacological Implications

While direct biological data for the target compound is unavailable, insights can be extrapolated from structural analogs:

  • MK47 : Demonstrated moderate serotonin receptor affinity, attributed to the trifluoromethylphenyl group’s electron-withdrawing effects .
  • Carbazole Derivative : Carbazole’s planar structure may facilitate intercalation or receptor binding, relevant in anticancer research.
  • Triazole-Pyrimidine Analog : Exhibited antimicrobial activity, suggesting the target compound’s oxadiazole-pyridinyl group could be optimized for similar applications.

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